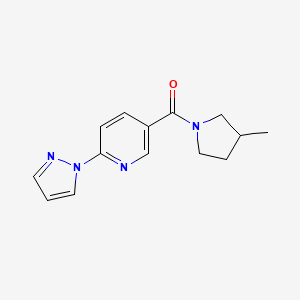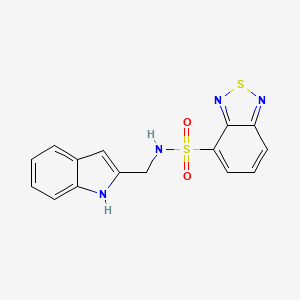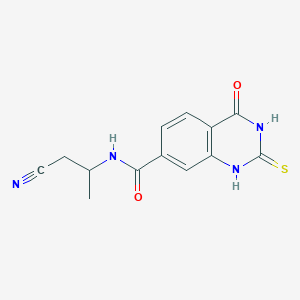![molecular formula C20H25N3O2 B7573068 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one, also known as PPQ, is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. PPQ is a quinoline derivative that has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one involves the inhibition of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activation of Akt and ERK1/2, which are key signaling molecules involved in cell survival and proliferation. This compound has also been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and inhibition of viral replication. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each specific experiment.
未来方向
There are several future directions for the study of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one, including the development of more potent and selective analogs, the elucidation of its molecular targets, and the investigation of its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Furthermore, the potential use of this compound in the treatment of viral infections, such as HIV-1 and HCV, warrants further investigation. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one involves the reaction of 2-(piperidin-1-ylmethyl)pyrrolidine with 4-chloroquinoline-3-carbaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent, such as DMF or DMSO. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been studied for its potential use in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibiting the activation of NF-κB. Furthermore, this compound has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses, such as HIV-1, HCV, and influenza virus.
属性
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19-16-8-2-3-9-18(16)21-13-17(19)20(25)23-12-6-7-15(23)14-22-10-4-1-5-11-22/h2-3,8-9,13,15H,1,4-7,10-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNQXORPLKFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2C(=O)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
